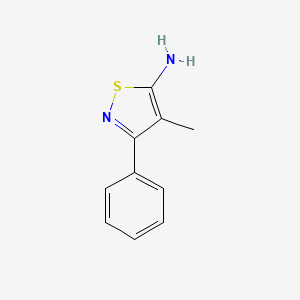

4-Methyl-3-phenylisothiazol-5-amine

Description

4-Methyl-3-phenylisothiazol-5-amine (CAS: 58850-81-0) is an isothiazole derivative characterized by a methyl group at position 4 and a phenyl substituent at position 3 of the heterocyclic ring. This compound is listed in chemical catalogs with 95% purity and is typically supplied in gram-scale quantities for research purposes . Its structural uniqueness lies in the combination of aromatic (phenyl) and aliphatic (methyl) groups, which may influence its physicochemical properties and reactivity.

Propriétés

IUPAC Name |

4-methyl-3-phenyl-1,2-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVJZNGLJGQLFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614232 | |

| Record name | 4-Methyl-3-phenyl-1,2-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91818-68-7 | |

| Record name | 4-Methyl-3-phenyl-1,2-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-phenylisothiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-phenylisothiazole with ammonia or an amine source in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-3-phenylisothiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted isothiazole derivatives.

Applications De Recherche Scientifique

4-Methyl-3-phenylisothiazol-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-Methyl-3-phenylisothiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related heterocyclic compounds and their distinguishing features:

| Compound Name | Core Structure | Substituents | Molecular Formula | Key References |

|---|---|---|---|---|

| 4-Methyl-3-phenylisothiazol-5-amine | Isothiazole | 4-CH₃, 3-Ph | C₁₀H₁₀N₂S | |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Pyrazole | 3-CH₃, 1-Ph, 5-NH₂ | C₁₀H₁₁N₃ | |

| 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine | Isoxazole | 4-Cl-Ph, 3-CH₃ | C₁₀H₉ClN₂O | |

| 4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine | Thiazole | 4-CH₃, 5-oxadiazole(3-Ph-CH₃) | C₁₃H₁₂N₄OS | |

| (4-Methyl-1,3-thiazol-5-yl)methylamine | Thiazole | 4-CH₃, 5-CH₂-NH-(3-methylbutyl) | C₁₀H₁₈N₂S |

Structural Insights :

- Heterocyclic Core : The target compound’s isothiazole ring (containing sulfur and nitrogen) differs from pyrazole (two nitrogens) and isoxazole (oxygen and nitrogen). These variations impact electronic properties and hydrogen-bonding capabilities.

This compound

- Purity: Available at 95% purity, as noted in commercial catalogs .

Comparable Compounds:

- 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS: 1131-18-6): Synthesized via cyclocondensation of hydrazines with β-keto esters, yielding a white solid with applications as a pharmaceutical intermediate .

- 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine (CAS: 81935-22-0): Produced through nucleophilic substitution or cycloaddition reactions, with purity verified by HPLC and NMR .

- Thiazole-Oxadiazole Hybrid (CAS: 34396-93-5): Synthesized via multistep protocols involving oxadiazole ring formation followed by thiazole functionalization, achieving >95% purity .

Physicochemical Properties

| Property | This compound | 3-Methyl-1-phenylpyrazol-5-amine | 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine |

|---|---|---|---|

| Melting Point (°C) | Not reported | Not explicitly stated | Not reported |

| Solubility | Likely moderate in organic solvents | Soluble in DMSO, ethanol | Low aqueous solubility |

| Stability | Stable under inert conditions | Sensitive to strong acids/bases | Hydrolytically stable |

| Purity | 95% | >97% (analytical grade) | >95% (HPLC-verified) |

Notes:

- Data gaps exist for melting points and solubility, highlighting the need for further experimental characterization.

- The chlorine atom in 4-(4-chlorophenyl)-3-methylisoxazol-5-amine may enhance lipophilicity compared to the phenyl group in the target compound .

Activité Biologique

4-Methyl-3-phenylisothiazol-5-amine is a compound of significant interest due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered isothiazole ring that includes sulfur and nitrogen atoms, contributing to its distinct chemical properties. Its molecular formula is , with a molecular weight of approximately 234.27 g/mol. The presence of both a methyl group and a phenyl group enhances its reactivity and stability.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. It has been suggested that this compound may modulate enzyme activities and interfere with cellular signaling pathways, potentially leading to antiproliferative effects in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Exhibits antiproliferative effects on cancer cell lines |

| Antimicrobial | Potential activity against various microbial strains |

| Anti-inflammatory | May reduce inflammatory responses in biological systems |

| Kinase Inhibition | Interacts with kinases, affecting cellular signaling |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo) cells. The compound's efficacy was evaluated using MTT assays, which demonstrated significant cytotoxicity at specific concentrations .

Case Studies

- Study on MCF-7 Cells : In a controlled laboratory setting, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents .

- Colon Cancer Models : Another study investigated the compound's effects on LoVo cells, particularly those resistant to doxorubicin. The findings revealed that this compound could overcome drug resistance, offering a potential therapeutic avenue for resistant colorectal cancers .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it has favorable absorption characteristics and moderate clearance rates in preclinical models. Its metabolic pathways involve interactions with liver enzymes, which are crucial for its bioavailability and efficacy.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds within the isothiazole family:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 3-Phenylisothiazol-5-amine | Lacks methyl group at position 4 | More basic due to absence of methyl |

| Methyl 4-amino-3-phenylisothiazole | Contains an amino group at position 4 | Different reactivity due to amine presence |

| 5-Bromo-3-methylisothiazole | Bromine substitution at position 5 | Enhanced reactivity due to halogen |

These comparisons highlight the distinct properties of this compound, particularly its balance between stability and reactivity due to the presence of both methyl and phenyl groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.